2-Hydroxypropyl-beta-cyclodextrin

Beschreibung

Overview of Cyclodextrin (B1172386) Science and Research Trends

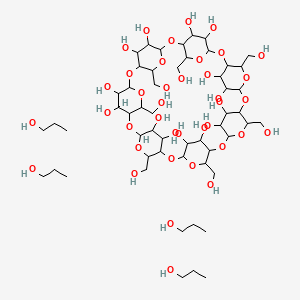

Cyclodextrins (CDs) are a family of cyclic oligosaccharides derived from starch, typically composed of 6, 7, or 8 D-glucopyranose units linked by α-1,4 glycosidic bonds, known as alpha-, beta-, and gamma-cyclodextrin, respectively mdpi.comnih.govaip.org. Their structure is characterized by a truncated cone or toroidal shape, which features a hydrophilic outer surface and a hydrophobic internal cavity nih.govmdpi.com. This unique architecture enables them to encapsulate a wide variety of "guest" molecules within their central cavity, forming non-covalent inclusion complexes nih.govmdpi.comnih.gov. This encapsulation can modify the physicochemical and biological properties of the guest molecule, such as increasing its aqueous solubility, stability, and bioavailability nih.govmdpi.comnih.govresearchgate.net.

The inherent properties of natural cyclodextrins, particularly the low water solubility of beta-cyclodextrin (B164692), have led to extensive research into chemically modified derivatives to enhance their characteristics and expand their utility aip.orgmdpi.comresearchgate.netaip.org. Research trends are moving towards the development of multifunctional and stimuli-responsive cyclodextrin-based systems mdpi.com. These advanced systems are being explored for novel applications in nanomedicine, diagnostics, smart material engineering, and environmental remediation mdpi.commdpi.comnih.gov. The integration of cyclodextrins into sophisticated supramolecular structures like polymeric micelles, nanogels, and nanoparticles is a significant area of current investigation, aiming to create advanced platforms for a variety of scientific applications mdpi.com.

Academic Significance of 2-Hydroxypropyl-beta-cyclodextrin as a Modified Cyclodextrin

Among the numerous chemically modified derivatives, this compound (HP-β-CD) holds significant academic importance mdpi.comnih.gov. It is synthesized by reacting beta-cyclodextrin with propylene (B89431) oxide, which introduces hydroxypropyl groups onto the cyclodextrin structure mdpi.comnih.gov. This modification disrupts the hydrogen bonding network of the parent molecule, which significantly increases its aqueous solubility and reduces its crystallinity mdpi.com.

The primary academic significance of HP-β-CD lies in its ability to overcome the key limitation of its parent compound, β-cyclodextrin: poor water solubility researchgate.netaip.org. This enhanced solubility makes HP-β-CD a more versatile and effective complexing agent in aqueous systems mdpi.com. Its improved properties have established it as a crucial tool in pharmaceutical sciences and other research fields for the formulation and study of poorly soluble compounds nih.govresearchgate.netaip.org. The development of HP-β-CD represents a milestone in cyclodextrin chemistry, expanding the functional possibilities beyond those of natural cyclodextrins nih.gov.

A comparison of the key properties of Beta-Cyclodextrin and this compound is presented below.

| Property | Beta-Cyclodextrin (β-CD) | This compound (HP-β-CD) |

| Composition | 7 glucopyranose units | Hydroxypropyl ether derivative of β-CD |

| Aqueous Solubility | Low (approx. 1.85 g/100 mL) | High (over 50 g/100 mL) mdpi.com |

| Structure | Crystalline | Amorphous |

| Primary Application Limitation | Limited by low water solubility researchgate.netaip.org | Broader applicability due to high water solubility |

Scope and Research Focus of this compound Investigations

The favorable physicochemical properties of HP-β-CD have made it the subject of extensive scientific investigation across multiple disciplines. The primary research focus areas include:

Pharmaceutical Sciences : A major area of research is its use as a pharmaceutical excipient. Investigations concentrate on its ability to form inclusion complexes with a wide array of poorly water-soluble drug molecules to enhance their solubility, dissolution rate, stability, and bioavailability mdpi.comresearchgate.netaip.orgalfachemic.com. Studies have demonstrated its effectiveness in solubilizing compounds such as dexamethasone and itraconazole mdpi.com. For instance, the solubility of spironolactone was shown to increase approximately 1000-fold in the presence of 20% HP-β-CD nih.gov.

Biomedical and Cellular Research : HP-β-CD is investigated for its ability to interact with biological membranes and modulate intracellular processes, particularly cholesterol trafficking alfachemic.com. A significant research focus is its potential application in studying lysosomal storage disorders like Niemann-Pick Type C (NPC) disease, where it has been shown to facilitate cholesterol clearance in cell models alfachemic.comnih.gov. Adrabetadex, a specific mixture of HP-β-CD isomers, is under investigation for its potential to address the core pathology of NPC businesswire.com.

Environmental Science : Research explores the use of HP-β-CD in environmental remediation. Its capacity to encapsulate organic pollutants and other contaminants is being studied as a method for their removal from water and soil, thereby reducing the mobility and bioavailability of harmful substances nih.govalfachemic.com.

Analytical Chemistry : In separation sciences, HP-β-CD and other derivatives are investigated as chiral selectors in techniques like capillary electrophoresis to separate enantiomers nih.gov.

Material Science : HP-β-CD is used in the design and fabrication of advanced materials, including nanosponges and nanostructured coatings, to impart enhanced functionality nih.gov.

Structure

2D Structure

Eigenschaften

IUPAC Name |

5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol;propan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H70O35.4C3H8O/c43-1-8-29-15(50)22(57)36(64-8)72-30-9(2-44)66-38(24(59)17(30)52)74-32-11(4-46)68-40(26(61)19(32)54)76-34-13(6-48)70-42(28(63)21(34)56)77-35-14(7-49)69-41(27(62)20(35)55)75-33-12(5-47)67-39(25(60)18(33)53)73-31-10(3-45)65-37(71-29)23(58)16(31)51;4*1-2-3-4/h8-63H,1-7H2;4*4H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZRWCHBEBFPRGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCO.CCCO.CCCO.CCCO.C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H102O39 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94035-02-6 | |

| Record name | β-Cyclodextrin, 2-hydroxypropyl ethers | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Chemical Modification Strategies of 2 Hydroxypropyl Beta Cyclodextrin

Fundamental Synthetic Routes to 2-Hydroxypropyl-beta-cyclodextrin

The primary method for producing HP-β-CD involves the chemical modification of beta-cyclodextrin (B164692) (β-CD), a naturally occurring cyclic oligosaccharide composed of seven glucose units.

Derivatization from Beta-Cyclodextrin via Propylene (B89431) Oxide Reaction

The synthesis of HP-β-CD is achieved through the reaction of beta-cyclodextrin with propylene oxide in an alkaline aqueous solution. google.comsigmaaldrich.com This process, known as hydroxypropylation, introduces 2-hydroxypropyl groups onto the hydroxyl groups of the β-CD molecule. researchgate.net The reaction is typically carried out in a closed stainless steel autoclave under controlled temperature and pressure. google.com A basic catalyst, such as sodium hydroxide (B78521) or potassium hydroxide, is used to facilitate the etherification reaction. google.com Following the reaction, the mixture is neutralized, filtered, and subjected to purification steps like alcohol washing, acetone (B3395972) extraction, and dialysis to obtain the final HP-β-CD product. google.com

Influence of Reaction Parameters on Substitution Patterns

The reaction conditions during the synthesis of HP-β-CD significantly influence the degree of substitution (DS) and the pattern of substitution on the β-CD molecule. The DS refers to the average number of hydroxypropyl groups per β-CD unit.

Varying the concentration of the alkaline catalyst can alter the degree of substitution, which in turn affects the hydrophobicity and inclusion complex-forming capabilities of the resulting HP-β-CD. researchgate.netresearchgate.net The molar ratio of β-CD to propylene oxide, reaction temperature, and reaction time are also critical parameters that can be adjusted to control the DS. google.com For instance, a patented method describes using a molar ratio of beta-cyclodextrin to propylene oxide between 1:2.5 and 1:10.5 at a temperature of 50-90°C and a pressure of 0-0.6 MPa to achieve the desired product. google.com

The location of the hydroxypropyl substituents on the β-CD ring structure also impacts its properties. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the substitution pattern, allowing for the differentiation of substituents at the C2, C3, and C6 positions of the glucose units. cyclodextrinnews.com This detailed structural information is crucial for understanding the structure-activity relationship of HP-β-CD. cyclodextrinnews.com Studies have shown that the distribution of these substituents can affect the stabilizing effect of HP-β-CD on other molecules. researchgate.net

Advanced Chemical Modifications and Polymerization of this compound

To further enhance the properties and expand the applications of HP-β-CD, various advanced chemical modification and polymerization techniques have been developed.

Cross-linking Approaches (e.g., with epichlorohydrin, polyvinyl alcohol)

Cross-linking involves connecting HP-β-CD molecules to form larger polymeric networks. This approach aims to increase the molecular size and efficiency of the cyclodextrin (B1172386). researchgate.net

Epichlorohydrin is a commonly used cross-linking agent that reacts with the hydroxyl groups of cyclodextrins in an alkaline medium to form a polymer network. researchgate.netresearchgate.net This process results in a high molecular weight, water-soluble or insoluble polymer, depending on the reaction conditions. biosynth.comnih.gov These cross-linked polymers retain the ability to form inclusion complexes while offering enhanced stability. biosynth.com

Polyvinyl alcohol (PVA) can also be used to create cross-linked structures with cyclodextrin polymers. researchgate.net For instance, β-CD polymers have been modified with PVA to create materials for specific applications. researchgate.net The cross-linking between the cyclodextrin polymer and PVA can be achieved through curing treatments. researchgate.net Other cross-linking agents that have been explored include polycarboxylic acids like 1,2,3,4-butanetetracarboxylic acid (BTCA). sciencepublishinggroup.com

Grafting Techniques for Polymer Formation

Grafting is a method used to attach polymer chains onto the HP-β-CD backbone, creating graft copolymers. nih.gov This technique allows for the combination of the properties of HP-β-CD with those of the grafted polymer. There are three main strategies for synthesizing graft copolymers: "grafting to," "grafting from," and "grafting through." nih.gov

One approach involves the ring-opening polymerization of monomers, such as ε-caprolactone, in the presence of β-cyclodextrin to form a grafted composite. ekb.eg The initiator concentration and monomer concentration are key parameters that affect the grafting yield and efficiency. ekb.eg Another method utilizes "click" chemistry and atom transfer radical polymerization to synthesize side-group β-cyclodextrin grafted polymers with a high grafting density. rsc.org

Synthesis of Polyrotaxane Structures Involving this compound

Polyrotaxanes are mechanically interlocked molecules consisting of cyclic molecules, such as HP-β-CD, threaded onto a linear polymer chain. tib.eu The ends of the polymer chain are capped with bulky molecules to prevent the dethreading of the cyclodextrin rings. researchgate.net

The synthesis of HP-β-CD-based polyrotaxanes can be achieved by threading HP-β-CD units onto a polymer axle, such as a Pluronic triblock copolymer. nih.govnih.gov This process is often carried out in non-aqueous, heterogeneous conditions, as nonpolar solvents can favor the formation of polyrotaxanes with a high number of threaded cyclodextrins. nih.govacs.org After threading, the ends of the polymer are capped to secure the HP-β-CD rings. researchgate.netnih.gov The resulting polyrotaxane structures exhibit unique properties due to the mobility of the cyclodextrin rings along the polymer chain.

Design of Novel this compound Derivatives for Tailored Properties

The inherent properties of this compound (HPβCD), such as its biocompatibility and ability to form inclusion complexes, have made it a valuable excipient in the pharmaceutical industry. nih.gov However, to further enhance its therapeutic efficacy and broaden its applications, researchers are actively designing novel HPβCD derivatives with tailored properties. This involves strategic chemical modifications to introduce new functionalities, leading to improved drug loading, controlled release, and targeted delivery. nih.govnih.gov

A key strategy in designing novel HPβCD derivatives is the site-specific modification of its hydroxyl groups. nih.govpharmaexcipients.com The most accessible and nucleophilic hydroxyl groups at the C-6 position are often targeted for substitution reactions. pharmaexcipients.com By introducing various functional moieties at this position, researchers can create derivatives with unique characteristics. For instance, the introduction of targeting ligands like folic acid or biotin (B1667282) can facilitate the selective delivery of drugs to cancer cells that overexpress the corresponding receptors. nih.gov

Another approach involves the synthesis of stimuli-responsive HPβCD derivatives. These derivatives are designed to release their encapsulated drug cargo in response to specific physiological or external triggers, such as changes in pH or temperature. nih.govrsc.org For example, HPβCD-based hydrogels have been developed that exhibit pH-dependent swelling and drug release profiles, making them suitable for oral drug delivery where the pH varies significantly throughout the gastrointestinal tract. mdpi.comresearchgate.net

Furthermore, the creation of HPβCD-based nanosponges and polyrotaxanes represents an advanced strategy for developing sophisticated drug delivery systems. nih.govnih.gov Nanosponges are hyper-crosslinked polymers of HPβCD that can form a three-dimensional network, offering a high loading capacity for hydrophobic drugs. nih.gov Polyrotaxanes, on the other hand, consist of multiple HPβCD units threaded onto a polymer chain, which can be end-capped to prevent dethreading. nih.gov These complex structures can enhance drug stability and provide sustained release profiles.

The following table summarizes some of the novel HPβCD derivatives and their tailored properties:

| Derivative | Modification Strategy | Tailored Property | Potential Application |

| Folic acid-modified HPβCD | Covalent attachment of folic acid to the HPβCD molecule. nih.gov | Targeted delivery to folate receptor-overexpressing cancer cells. nih.gov | Cancer therapy. nih.gov |

| Biotinylated HPβCD | Conjugation of biotin to HPβCD. nih.gov | pH-responsive drug release and targeted anticancer activity. nih.gov | Cancer therapy. nih.gov |

| HPβCD-grafted hydrogels | Grafting of HPβCD onto a polymer backbone, such as sodium alginate. mdpi.com | Controlled and sustained drug release, pH-responsive swelling. mdpi.comresearchgate.net | Oral drug delivery. mdpi.com |

| HPβCD-based nanosponges | Crosslinking of HPβCD units with agents like pyromellitic dianhydride or citric acid. nih.gov | Enhanced loading capacity for hydrophobic drugs. nih.gov | Delivery of poorly soluble drugs. nih.gov |

| HPβCD/Pluronic polyrotaxanes | Threading of HPβCD onto Pluronic triblock copolymers. nih.gov | Reduced cholesterol accumulation in cells. nih.gov | Treatment of Niemann-Pick type C disease. nih.gov |

Detailed research findings have demonstrated the potential of these novel derivatives. For instance, studies have shown that paclitaxel-loaded HPβCD-modified poly(lactic-co-glycolic acid) (PLGA) nanoparticles exhibit smaller particle sizes, increased entrapment efficiency, and sustained drug release compared to unmodified PLGA nanoparticles. nih.gov In vivo studies have further revealed that these modified nanoparticles have a longer circulation time and improved pharmacokinetic profiles. nih.gov Similarly, HPβCD-based polyrotaxanes have shown promise in reducing sterol accumulation in fibroblasts from patients with Niemann-Pick type C disease, a lysosomal storage disorder. nih.gov

The design of novel HPβCD derivatives is a rapidly evolving field, with ongoing research focused on creating even more sophisticated and multifunctional systems. nih.gov These efforts are driven by the need for more effective and targeted drug delivery platforms to address various therapeutic challenges.

Advanced Characterization Methodologies for 2 Hydroxypropyl Beta Cyclodextrin and Its Complexes

Spectroscopic and Spectrometric Techniques

Spectroscopic and spectrometric methods are indispensable for elucidating the structural details and interaction dynamics of HP-β-CD and its inclusion complexes at a molecular level.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural analysis of HP-β-CD and its inclusion complexes in solution.

¹H-NMR and ¹³C-NMR: Proton (¹H) and Carbon-13 (¹³C) NMR provide critical information about the structure of HP-β-CD and the changes that occur upon complexation. The chemical shifts of the protons located in the inner cavity of the cyclodextrin (B1172386) (H-3 and H-5) are particularly sensitive to the inclusion of a guest molecule. nih.gov An upfield shift in these proton signals is a strong indicator of successful inclusion. researchgate.net For HP-β-CD itself, ¹H-NMR can be utilized for rapid quantification in liquid formulations by targeting the signal from the methyl group of the hydroxypropyl substituent. uliege.benih.gov This method is valuable for quality control without requiring prior separation steps. uliege.benih.gov Furthermore, a simple NMR-based approach can determine not only the degree of substitution (DS) but also the pattern of substitution of the hydroxypropyl groups on the cyclodextrin scaffold, a level of detail not provided by standard pharmacopoeial methods. cyclodextrinnews.com For instance, one study found a specific HP-β-CD sample to have 58% substitution at the C2 position, 32% at C3, and 10% at C6. cyclodextrinnews.com

Rotating-Frame Overhauser Effect Spectroscopy (ROESY): 2D ROESY experiments are instrumental in confirming the formation of an inclusion complex and elucidating its geometry. researchgate.net This technique detects through-space correlations between protons of the host (HP-β-CD) and the guest molecule that are in close proximity (typically less than 4-5 Å). nih.govresearchgate.net The observation of cross-peaks between the inner protons of the cyclodextrin (H-3 and H-5) and the protons of the guest molecule provides definitive evidence of inclusion. nih.govnih.gov For example, in a study with a trihexyphenidyl/SBE-β-CD complex, ROESY spectra showed correlations between the phenyl protons of the drug and the H-3 and H-5 protons of the cyclodextrin, indicating that the phenyl group was incorporated into the cavity. nih.gov

Table 1: Representative ¹H-NMR Chemical Shift Changes (Δδ) upon Complexation with HP-β-CD

| Guest Molecule | HP-β-CD Proton | Δδ (ppm) | Reference |

|---|---|---|---|

| Paliperidone | H-3 | Shift observed | nih.gov |

| Scutellarin | Inner protons | Shift observed | researchgate.net |

| Neuropeptide Y | Inner protons (H-3, H-5) | Shift observed | researchgate.net |

| Daidzin | H-3, H-5, H-6 | Shielding observed | nih.gov |

FTIR spectroscopy is a valuable tool for confirming the formation of an inclusion complex in the solid state. This technique probes the vibrational modes of molecules, and changes in the spectrum of a guest molecule upon complexation can indicate its inclusion within the HP-β-CD cavity. The FTIR spectrum of pure HP-β-CD is characterized by a broad, intense absorption band for O–H stretching vibrations (around 3400-3465 cm⁻¹), C-H stretching vibrations (around 2928-2969 cm⁻¹), and a complex series of bands for C–O and C-C stretching in the fingerprint region (1000-1200 cm⁻¹). nih.govresearchgate.net

Upon formation of an inclusion complex, the characteristic absorption bands of the guest molecule may decrease in intensity, shift in position, or disappear entirely. nih.gov This is because the inclusion process restricts the vibrational freedom of the encapsulated functional groups. Often, the spectrum of the complex is dominated by the bands of HP-β-CD, with only subtle changes indicating the presence of the guest. nih.govnih.gov For example, in complexes with flavonoids, the spectra of the inclusion complexes were very similar to that of HP-β-CD, with the characteristic peaks of the flavonoids being masked or absent. nih.gov Similarly, the formation of a complex between piroxicam (B610120) and HP-β-CD resulted in a modified spectrum where the intensive band of the OH group in HP-β-CD shifted to a higher wavenumber. researchgate.net

Table 2: Key FTIR Spectral Changes in HP-β-CD Upon Complexation

| Guest Molecule | Observed Spectral Change | Reference |

|---|---|---|

| Flavonoids (Catechin, Epicatechin, etc.) | Disappearance or masking of characteristic flavonoid peaks; spectrum resembles pure HP-β-CD. | nih.gov |

| Curcumin | Absence of characteristic methyl and methoxy (B1213986) group vibrations of curcumin. | nih.gov |

| Piroxicam | Shift of the O-H valence vibration band of HP-β-CD to a higher wavenumber. | researchgate.net |

| Paliperidone | Confirmation of complex formation through spectral changes. | nih.gov |

UV-Vis spectroscopy is a straightforward and widely used method to study the formation of inclusion complexes in solution. The technique relies on changes in the absorption spectrum of a chromophoric guest molecule as it moves from the aqueous environment into the hydrophobic cavity of HP-β-CD. Pure HP-β-CD itself does not show any significant absorbance in the typical UV-Vis range (200-800 nm). nih.govresearchgate.net

When a guest molecule is encapsulated, its microenvironment changes, which can lead to a shift in the maximum absorption wavelength (λmax), known as a bathochromic (red) or hypsochromic (blue) shift, and/or a change in the molar absorptivity (hyperchromic or hypochromic effect). mdpi.comresearchgate.net For instance, the inclusion of flavonoids in HP-β-CD resulted in a decrease in their absorption intensity with a small shift of about 2 nm in λmax. nih.gov These spectral changes can be used to determine the stoichiometry of the complex, often found to be 1:1, and to calculate the formation constant (Kf), which quantifies the stability of the complex. mdpi.comresearchgate.netmedjchem.com The continuous variation method (Job's plot) is a common technique used with UV-Vis data to determine the stoichiometry. mdpi.comresearchgate.net

Table 3: UV-Vis Spectroscopic Data for HP-β-CD Inclusion Complexes

| Guest Molecule | Observed Spectral Change | Stoichiometry | Reference |

|---|---|---|---|

| Flavonoids (e.g., Catechin, Quercetin) | Decrease in absorption, small shift (≈2 nm) in λmax | Not specified | nih.gov |

| Hydroxymethylferrocene | Change in absorption spectrum | 1:1 | mdpi.com |

| Vanillin | Increase in absorption intensity with increasing HP-β-CD concentration | 1:1 | researchgate.net |

| β-Caryophyllene | Disappearance of the guest's absorption peak | Not specified | researchgate.net |

Mass spectrometry (MS) techniques are essential for determining the molecular weight and distribution of HP-β-CD species and for confirming the stoichiometry of inclusion complexes.

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS: MALDI-TOF MS is particularly well-suited for analyzing the complex mixture of isomers present in a sample of HP-β-CD, which vary in their degree of substitution (DS). researchgate.net The technique provides a detailed distribution of the components, where each peak in the spectrum corresponds to a specific number of hydroxypropyl groups attached to the β-cyclodextrin core. researchgate.netmdpi.com This allows for a precise characterization of the average DS and the heterogeneity of the sample. mdpi.com MALDI-TOF MS can also confirm the formation of inclusion complexes by identifying the mass of the non-covalent host-guest assembly. researchgate.netnih.gov

Ion Mobility-Mass Spectrometry (IM-MS): IM-MS adds another dimension of separation to mass spectrometry, allowing for the differentiation of ions based not only on their mass-to-charge ratio but also on their size, shape, and charge (collision cross-section, CCS). nih.govyoutube.com This is extremely valuable for characterizing HP-β-CD and its complexes. IM-MS can separate different isomers of HP-β-CD and provide structural information about the gas-phase conformation of the inclusion complexes. nih.govacs.org Studies have shown that guest/host complexes typically adopt slightly more compact structures than the cyclodextrin aggregates alone. acs.org This powerful combination of techniques provides high-throughput, sensitive analysis for the structural elucidation of these non-covalent systems. youtube.comacs.org

Thermal and Morphological Analysis

Thermal and morphological analysis techniques provide insights into the solid-state properties of HP-β-CD and its complexes, confirming inclusion and characterizing changes in physical form.

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is widely used to investigate the formation of inclusion complexes in the solid state.

Pure crystalline guest molecules typically show a sharp endothermic peak corresponding to their melting point. nih.gov The DSC thermogram of amorphous HP-β-CD usually shows a broad endothermic peak over a wide temperature range (e.g., 70-100°C), which is attributed to the release of water molecules from its cavity. researchgate.net

Upon the formation of an inclusion complex, the melting peak of the guest molecule often shifts to a different temperature, broadens, or disappears completely. nih.govnih.gov This indicates that the guest molecule is no longer present as a crystalline entity but is instead molecularly dispersed within the HP-β-CD matrix, which is strong evidence of inclusion complex formation. nih.govnih.gov For example, in a complex of domperidone (B1670879) with HP-β-CD, a marked reduction in the area and a downward shift of the drug's melting endotherm were observed, indicating a loss of drug crystallinity. nih.gov

Table 4: DSC Findings for HP-β-CD and its Inclusion Complexes

| Sample | Key Thermal Event | Interpretation | Reference |

|---|---|---|---|

| HP-β-CD | Broad endothermic peak (~70-100°C) | Dehydration (loss of water) | researchgate.net |

| Domperidone/HP-β-CD Complex | Reduction and shift of the drug's melting peak | Loss of drug crystallinity, complex formation | nih.gov |

| Flavonoid/HP-β-CD Complexes | Disappearance of the flavonoid's melting point | Inclusion complex formation | nih.gov |

| Paliperidone/HP-β-CD Complex | Confirmation of solid inclusion complex | Solid-state characterization | nih.gov |

Powder X-ray Diffraction (XRD)

Powder X-ray Diffraction (XRD) is a powerful technique for probing the crystalline nature of materials. In the context of HP-β-CD, XRD is instrumental in distinguishing between the amorphous state of HP-β-CD itself and the crystalline structure of guest molecules. nih.govnih.gov The formation of an inclusion complex with a guest molecule often leads to a change in the diffraction pattern, indicating the successful encapsulation of the guest within the cyclodextrin cavity. nih.gov

Pure HP-β-CD typically exhibits a broad, amorphous halo in its XRD pattern, signifying the absence of long-range crystalline order. nih.govnih.govresearchgate.net This is in contrast to many guest molecules, which often display sharp, well-defined peaks indicative of their crystalline nature. nih.govresearchgate.net For instance, the XRD pattern of pure naproxen (B1676952) shows sharp peaks, while HP-β-CD shows two wide peaks. researchgate.net Similarly, crystalline peaks are observed for compounds like catechin, epicatechin, morin (B1676745) hydrate, and quercetin. nih.gov

Interactive Table: XRD Peak Characteristics of HP-β-CD and Related Compounds

| Compound | 2θ (degrees) | Interpretation |

| 2-Hydroxypropyl-beta-cyclodextrin | Broad peak at ~21.1° | Amorphous state nih.gov |

| Naproxen | 6.5, 12.6, 13.4, 16.6, 18.0, 18.8, 19.9, 20.6, 22.1, 22.5, 23.5, 23.9, 28.2 | Crystalline structure researchgate.net |

| Puerarin | 15.8, 18.9, 23.3, 32.1 | Crystalline properties nih.gov |

| Flibanserin | 15.3, 17.1, 19, 20.2, 26.4, 50.2 | Crystalline pattern nih.gov |

| Catechin | 15.3, 16.4, 19.1, 22.0, 25.4, 25.9, 26.8 | Strong crystallinity nih.gov |

| Epicatechin | 18.1, 19.5, 22.9, 24.8, 26.8, 28.3, 29.1 | Strong crystallinity nih.gov |

| Morin Hydrate | 10.4, 14.4, 25.6, 26.6, 27.4, 28.2 | Strong crystallinity nih.gov |

| Quercetin | 10.7, 13.4, 14.4, 17.7, 24.3, 25.0, 26.0, 27.6, 29.7 | Strong crystallinity nih.gov |

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a vital tool for visualizing the surface morphology and microstructure of solid materials. In the study of HP-β-CD and its complexes, SEM provides direct evidence of changes in particle shape and size upon complexation.

Pure HP-β-CD particles are often observed as spherical shapes, sometimes with cavity structures. researchgate.net In some preparations, they can appear as amorphous, shrinking, thread-like particles. researchgate.net When a guest molecule is incorporated to form an inclusion complex, the original morphology of both the guest and HP-β-CD can vanish, giving way to a new, distinct structure. researchgate.net For example, the formation of a fucoxanthin (B1674175)/HP-β-CD inclusion complex resulted in irregularly rod-like structures, a significant departure from the sheet-like appearance of free fucoxanthin and the spherical shape of HP-β-CD. researchgate.net Similarly, a curcumin:HP-β-CD complex showed a different morphology compared to the individual components. nih.gov The formation of a uniform amorphous structure in a chrysin (B1683763)/HP-β-CD inclusion complex, with no evidence of the original plate-shaped chrysin crystals, further confirms successful complexation. researchgate.net

Solution-Based Characterization Techniques for Aggregation Phenomena

Understanding the behavior of HP-β-CD in solution is crucial, as it has a tendency to form aggregates, which can influence its properties and applications. Several techniques are employed to study these aggregation phenomena.

Dynamic Light Scattering (DLS) for Aggregate Detection and Size Estimation

Dynamic Light Scattering (DLS) is a primary technique for detecting the presence of aggregates and estimating their hydrodynamic diameter in solution. nih.govnih.gov Studies have shown that in aqueous solutions of HP-β-CD, particle size tends to increase with increasing concentration. nih.gov Bimodal populations are often observed, with smaller populations (around 10 nm) potentially representing monomers or small aggregates, and larger populations (ranging from 80 nm to 800 nm) corresponding to larger aggregates. nih.gov The intensity of these larger aggregate populations increases with concentration. nih.gov

It's important to note that the aggregation of HP-β-CD can be a reversible process, and factors like filtration and storage time can affect the aggregate size distribution. nih.gov While DLS is effective for detecting aggregates, it may have limitations in quantifying them accurately. nih.govnih.gov Research has indicated that at concentrations below 1% (w/v), the scattering intensity can be too low for accurate detection. mdpi.com

Interactive Table: DLS Findings on HP-β-CD Aggregation

| HP-β-CD Concentration (% w/v) | Hydrodynamic Diameter of Larger Aggregates (approx.) | Observation |

| 5 | 80 nm | Bimodal population observed nih.gov |

| 40 | 800 nm | Intensity of larger aggregates increases nih.gov |

Permeation Studies for Aggregation Phenomena

Permeation studies, which involve monitoring the transport of a substance across a semi-permeable membrane, have proven to be a highly effective method for investigating the aggregation of HP-β-CD. nih.govnih.gov This technique is considered one of the best for studying HP-β-CD aggregation because it allows for the detection of aggregates and the determination of the apparent critical aggregation concentration (cac). nih.govmdpi.com The cac for HP-β-CD has been reported to be significantly higher than that of its parent molecule, β-cyclodextrin, indicating a lower tendency to self-aggregate. mdpi.comingentaconnect.com

The principle behind this method is that larger aggregates will have a lower permeation rate across a membrane with a specific molecular weight cut-off (MWCO) compared to smaller monomers. By analyzing the concentration of HP-β-CD that permeates the membrane over time, researchers can infer the extent of aggregation. mdpi.comnih.gov These studies are considered less "invasive" to the self-assembled structures compared to other techniques. nih.govmdpi.com

Supramolecular Chemistry and Host Guest Complexation Studies of 2 Hydroxypropyl Beta Cyclodextrin

Fundamental Principles of Inclusion Complex Formation

2-Hydroxypropyl-beta-cyclodextrin (HP-β-CD) is a chemically modified cyclic oligosaccharide widely recognized for its ability to form inclusion complexes with a variety of guest molecules. nih.govsigmaaldrich.com This property stems from its unique toroidal structure, which features a hydrophilic exterior and a hydrophobic internal cavity. nih.govsigmaaldrich.com The formation of these host-guest complexes is a cornerstone of supramolecular chemistry and is governed by a delicate interplay of several fundamental principles.

The encapsulation of a guest molecule within the HP-β-CD cavity is not a result of true covalent bond formation but is driven by a combination of weaker, non-covalent interactions. researchgate.net The primary driving forces include:

Van der Waals Forces: These are weak, short-range electrostatic attractions between fluctuating dipoles in electrically neutral atoms and molecules. They play a significant role in the snug fit of a guest molecule within the cyclodextrin (B1172386) cavity. researchgate.net

Hydrogen Bonding: While the interior of the cavity is predominantly hydrophobic, the hydroxyl and hydroxypropyl groups on the rims of the HP-β-CD molecule can form hydrogen bonds with suitable functional groups on the guest molecule. researchgate.netnih.gov This interaction can contribute to the stability and orientation of the complex.

Hydrophobic Effects: This is often considered the most significant driving force for inclusion complex formation in aqueous solutions. researchgate.net The hydrophobic cavity of HP-β-CD provides a favorable environment for nonpolar guest molecules or nonpolar moieties of molecules, allowing them to escape the surrounding aqueous medium. This process is entropically favorable as it leads to the release of "high-energy" water molecules from the cavity back into the bulk solvent. researchgate.net

The relative importance of these forces depends on the specific nature of the guest molecule and the surrounding environment. For instance, studies on the complexation of certain peptides with permethylated β-CD suggest that ion-dipole interactions and hydrogen bonding can be more dominant than hydrophobic interactions. nih.gov

Table 1: Key Non-Covalent Interactions in HP-β-CD Complexation

| Interaction Type | Description | Significance in Complexation |

|---|---|---|

| Van der Waals Forces | Weak, short-range attractions between fluctuating dipoles. | Contributes to the "snug fit" and stability of the guest within the cavity. researchgate.net |

| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom. | Can form between the hydroxyl/hydroxypropyl groups of HP-β-CD and functional groups on the guest, influencing orientation and stability. researchgate.netnih.gov |

| Hydrophobic Effect | The tendency of nonpolar substances to aggregate in aqueous solution and exclude water molecules. | A primary driving force, leading to the encapsulation of nonpolar guests to minimize contact with water. researchgate.net |

The stoichiometry of an inclusion complex refers to the ratio of host (HP-β-CD) to guest molecules. The most common stoichiometry is a 1:1 complex , where one guest molecule is encapsulated within a single HP-β-CD molecule. d-nb.infonih.govmdpi.com This is often observed for a wide range of guest molecules, including drugs like flufenamic acid, mefenamic acid, and niflumic acid. nih.gov

However, higher-order complexes , such as 1:2 (guest:host) or even 2:1 (guest:host), can also form. mdpi.comnih.gov The formation of these more complex structures is dependent on several factors, including the size and shape of the guest molecule, its concentration, and the temperature. nih.gov For example, studies with celecoxib (B62257) have shown that while a 1:1 complex is favored at 298 K, elevating the temperature to 333 K can promote the formation of 1:2 complexes. nih.gov Similarly, resveratrol-4′-docosahexaenoate has been shown to form a 1:2 complex with HP-β-CD. mdpi.com The formation of 1:2 complexes can sometimes significantly enhance the solubility of a guest molecule compared to a 1:1 complex. nih.gov

Table 2: Examples of Stoichiometry in HP-β-CD Complexes

| Guest Molecule | Stoichiometry (Guest:HP-β-CD) | Reference |

|---|---|---|

| Flibanserin | 1:1 | nih.gov |

| Resveratrol-4′-linoleate | 1:1 | mdpi.com |

| Celecoxib (at 298 K) | 1:1 | nih.gov |

| Resveratrol-4′-docosahexaenoate | 1:2 | mdpi.com |

| Celecoxib (at 333 K) | 1:2 | nih.gov |

The formation of an inclusion complex is a thermodynamically driven process that can be characterized by changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). These parameters provide insight into the spontaneity and the nature of the binding forces.

Gibbs Free Energy (ΔG): A negative ΔG indicates a spontaneous complexation process. It is related to the binding constant (K) of the complex.

Enthalpy (ΔH): A negative ΔH (exothermic) suggests that the formation of the complex is driven by favorable enthalpic contributions, such as the formation of hydrogen bonds or strong van der Waals interactions. A positive ΔH (endothermic) indicates that the process requires energy input, which must be compensated by a favorable entropy change.

The complexation of HP-β-CD with different guest molecules can be either enthalpically or entropically driven, or a combination of both. d-nb.info For example, the complexation with p-aminobenzoic acid is both enthalpy and entropy stabilized. akjournals.com In contrast, the interaction with caffeic acid is enthalpically driven with a negative entropy change, while with rosmarinic acid, it is also enthalpically driven but with a positive entropy change. d-nb.info

Table 3: Thermodynamic Parameters for the Complexation of Various Guests with HP-β-CD

| Guest Molecule | ΔG (kJ/mol) | ΔH (kJ/mol) | ΔS (J/mol·K) | Driving Force | Reference |

|---|---|---|---|---|---|

| Capsaicin | -21.2 | -2.9 | 71.1 | Enthalpically and Entropically Driven | d-nb.info |

| Caffeic Acid | - | Negative | Negative | Enthalpically Driven | d-nb.info |

| Rosmarinic Acid | - | Negative | Positive | Enthalpically Driven | d-nb.info |

| p-Aminobenzoic Acid | - | Exothermic | Positive | Enthalpy-Entropy Stabilized | akjournals.com |

Mechanisms of Guest Encapsulation and Release

The process of a guest molecule entering and exiting the HP-β-CD cavity is a dynamic equilibrium. Understanding the mechanisms of encapsulation and release is crucial for controlling the properties and applications of these supramolecular systems.

The way a guest molecule orients itself and inserts into the HP-β-CD cavity is not random. It is dictated by the guest's size, shape, and polarity, as well as the interactions with the host. Molecular modeling and spectroscopic studies have provided insights into these dynamics.

For many guest molecules, the more hydrophobic part of the molecule tends to penetrate deeper into the nonpolar cavity, while more polar or charged groups may remain near the hydrophilic rims or protrude into the bulk solvent. mdpi.com For example, in the complexation with 2-hydroxychalcone, theoretical calculations suggest that the carbonyl group is located outside the cavity, while the hydroxyl group is situated inside. tandfonline.com In the case of adamantane (B196018) derivatives, the identity, geometry, and size of the functional groups on the adamantane core determine the orientation and ratio of guest to host molecules. mdpi.com

The insertion process itself is a dynamic event involving the displacement of water molecules from the cavity and the conformational adjustment of both the host and guest.

The structure of HP-β-CD is not entirely rigid and can undergo conformational changes upon the inclusion of a guest molecule. The introduction of hydroxypropyl groups already imparts a degree of flexibility compared to the parent β-cyclodextrin. nih.gov

Upon complexation, the toroidal shape of the HP-β-CD can be subtly altered to better accommodate the guest. This can involve slight tilting of the glucopyranose units or adjustments in the orientation of the hydroxypropyl side chains. nih.gov These conformational changes are often a key aspect of the "induced fit" model of host-guest binding. Molecular dynamics simulations have shown that the presence of hydroxypropyl groups can reduce the flipping of the glucose subunits compared to native β-cyclodextrin. nih.gov The degree and nature of these conformational changes are dependent on the specific guest molecule and the stoichiometry of the complex.

Specific Guest Molecules in this compound Research

A primary application of HP-β-CD in research is its ability to form inclusion complexes with a wide array of poorly water-soluble organic compounds, thereby enhancing their apparent solubility and modifying their physicochemical properties. The hydrophobic inner cavity of HP-β-CD encapsulates the lipophilic guest molecule, or a part of it, while the hydrophilic outer surface ensures the solubility of the entire complex in aqueous media.

Phase solubility studies are commonly used to characterize these interactions. Typically, the aqueous solubility of a poorly soluble drug increases linearly with the concentration of HP-β-CD, a characteristic known as an AL-type phase solubility diagram. This linear relationship is indicative of the formation of a soluble 1:1 host-guest complex. The slope of this diagram is used to calculate the stability constant (Ks or Kc), a measure of the affinity between the host and guest.

For instance, the anti-epileptic drug carbamazepine shows significantly improved solubility in the presence of HP-β-CD. Studies have demonstrated that HP-β-CD is an excellent solubilizer for carbamazepine, forming a stable 1:1 complex with a stability constant (Ks) reported to be 899 M⁻¹. nih.govacs.org The formation of this inclusion complex has been confirmed through various analytical techniques, including DSC and XRD, which show the conversion of the crystalline drug into an amorphous state upon complexation. nih.gov

Similarly, the antibiotic rifampicin , known for its low water solubility, forms inclusion complexes with HP-β-CD. nih.govmdpi.comgoogle.comepo.orgnih.gov This complexation enhances its apparent solubility by a factor of 7.6 and involves the partial inclusion of the drug's piperazine (B1678402) group into the cyclodextrin cavity. nih.gov The stability constant for the 1:1 complex has been calculated to be 68.5 M⁻¹. nih.gov

Other notable examples include the BTK inhibitor fenebrutinib , which forms a particularly strong 1:1 complex with a binding constant of 2 x 10⁵ M⁻¹. nih.govnih.gov The solubility of the anti-hypertensive drug flibanserin also increases linearly with HP-β-CD concentration, with a stability constant of 372.54 M⁻¹. nih.gov The complexation of HP-β-CD has also been successfully applied to various NSAIDs, such as naproxen (B1676952) (Ks = 464.1 M⁻¹) and derivatives of anthranilic acid, consistently demonstrating the formation of soluble 1:1 inclusion complexes. nih.govresearchgate.net

Table 2: Complexation of HP-β-CD with Poorly Soluble Organic Compounds

| Guest Molecule | Stoichiometry (Host:Guest) | Stability Constant (Ks / M⁻¹) | Key Finding | Reference |

|---|---|---|---|---|

| Carbamazepine | 1:1 | 899 | AL-type solubility profile, indicating a soluble 1:1 complex. | nih.gov |

| Rifampicin | 1:1 | 68.5 | Increases apparent solubility 7.6-fold. | nih.gov |

| Fenebrutinib | 1:1 | 200,000 | Forms a very strong complex, significantly altering the guest's apparent permeability. | nih.govnih.gov |

| Flibanserin | 1:1 | 372.54 | Linear increase in solubility with HP-β-CD concentration. | nih.gov |

| Naproxen | 1:1 | 464.1 | Significantly increases water-solubility (8-fold enhancement). | researchgate.net |

| Niflumic Acid (pH 7) | 1:1 | 95.5 (log Ks=1.98) | Effective binding increases the solubility of the drug derivative. | nih.gov |

HP-β-CD is also extensively studied for its ability to interact with natural products and essential biomolecules, which can lead to enhanced stability, solubility, and modified biological activity.

Rutin (B1680289) , a flavonoid glycoside known for its antioxidant properties but hampered by poor water solubility, forms stable inclusion complexes with HP-β-CD. mdpi.comnih.govrsc.orgnih.gov Spectroscopic and physicochemical studies have confirmed that the complexation occurs, with evidence suggesting that the A-ring of the rutin molecule inserts into the cyclodextrin cavity. nih.gov This encapsulation not only improves the solubility of rutin but also enhances its stability in aqueous solutions against various stress factors, while maintaining its antioxidant activity. nih.govnih.gov The complexation is described as a spontaneous exothermic reaction. nih.gov

The interaction between HP-β-CD and bile acids is another area of significant research. Bile acids are amphiphilic molecules that can be cytotoxic and cause hemolysis at high concentrations. Studies have shown that HP-β-CD can effectively reduce the hemolytic effect of bile acids like chenodeoxycholic acid and deoxycholic acid. nih.gov This is achieved through the formation of 1:1 inclusion complexes, which effectively sequesters the bile acid molecules and prevents them from disrupting erythrocyte membranes. nih.gov Thermodynamic investigations using isothermal titration calorimetry (ITC) reveal that the binding is primarily enthalpy-driven, a characteristic of the "nonclassical hydrophobic effect," which involves the release of high-energy water from the cyclodextrin cavity. nih.gov

While tryptophan is listed as an example, detailed studies focusing specifically on its complexation with HP-β-CD were not highlighted in the provided search context. However, the principles of host-guest chemistry suggest that the aromatic indole (B1671886) side chain of tryptophan would be a suitable candidate for inclusion within the HP-β-CD cavity, driven by hydrophobic interactions.

Table 3: Interactions of HP-β-CD with Natural Products and Biomolecules

| Guest Molecule | Nature of Interaction | Observed Effect | Reference |

|---|---|---|---|

| Rutin | Inclusion complexation (1:1 molar ratio) | Enhanced solubility and stability in aqueous solution; preservation of antioxidant activity. Insertion of the A-ring into the cavity. | mdpi.comnih.gov |

| Bile Acids (e.g., Deoxycholic acid) | Inclusion complexation (1:1 molar ratio) | Reduction of bile acid-induced hemolysis. The binding is enthalpy-driven. | nih.govnih.gov |

The interactions of HP-β-CD with surfactants and polymers are complex and have significant implications in formulation science. These interactions can lead to the formation of ternary complexes, modification of polymer properties, and alteration of surfactant aggregation behavior.

When HP-β-CD is added to a surfactant solution, it can form inclusion complexes with individual surfactant monomers. The hydrophobic tail of the surfactant is encapsulated within the cyclodextrin cavity. This sequestration of monomers means that a higher total surfactant concentration is required to reach the critical micelle concentration (CMC), the point at which micelles begin to form. This phenomenon has been observed in studies involving surfactants like sodium lauryl sulfate (B86663) (SLS) and resveratrol-based lipophenols, which exhibit surfactant-like properties. nih.govmdpi.com For example, the presence of HP-β-CD was found to increase the CMC of both free fatty acids and their lipophenol derivatives, confirming complexation. mdpi.com

The interaction with polymers can be equally intricate. Water-soluble polymers such as hydroxypropyl methylcellulose (B11928114) (HPMC) and polyvinylpyrrolidone (B124986) (PVP) have been shown to increase the apparent stability constant of drug-HP-β-CD complexes, thereby enhancing the solubilizing effect of the cyclodextrin. researchgate.net This synergistic effect is attributed to the formation of ternary complexes or the stabilization of drug/cyclodextrin aggregates by the polymer chains. researchgate.netnih.gov

With block copolymers like poloxamers (e.g., Pluronic® F127), HP-β-CD can form unique supramolecular structures called polypseudorotaxanes. In these structures, multiple cyclodextrin molecules thread onto the hydrophobic polypropylene (B1209903) oxide (PPO) block of the poloxamer chain. This interaction can competitively displace a drug from the cyclodextrin cavity. nih.gov Furthermore, this threading action disrupts the self-assembly of poloxamer chains, leading to a shift in their critical micellization and gelation temperatures. researchgate.net This modulation of physical properties is being explored for creating advanced controlled-release systems. nih.govresearchgate.net

Table 4: Host-Guest Interactions of HP-β-CD with Surfactants and Polymers

| Guest/Interacting Species | Type | Nature of Interaction | Observed Effect | Reference |

|---|---|---|---|---|

| Sodium Lauryl Sulfate (SLS) | Surfactant | Inclusion of monomeric surfactant | Increases the critical micelle concentration (CMC). Can enhance drug permeation in combination with drug-CD complexes. | nih.gov |

| Poloxamers (e.g., P407) | Polymer | Formation of polypseudorotaxanes | Shifts micellization and gelation temperatures. Can competitively displace drugs from the CD cavity. | nih.govresearchgate.net |

| Polyvinylpyrrolidone (PVP) | Polymer | Ternary complex formation/stabilization | Increases the apparent stability constant of drug-HP-β-CD complexes, enhancing solubilization. | researchgate.net |

| Resveratrol-based Lipophenols | Surfactant-like | Inclusion of amphiphilic molecule | Increases the CMC, indicating complexation of the hydrophobic portion. | mdpi.com |

Computational Modeling and Simulation Approaches for 2 Hydroxypropyl Beta Cyclodextrin Systems

Molecular Dynamics (MD) Simulations in 2-Hydroxypropyl-beta-cyclodextrin Research

All-atom MD simulations represent every atom in the system, providing a highly detailed view of molecular interactions. This approach is crucial for studying HP-β-CD inclusion complexes, as the formation of these complexes is governed by subtle noncovalent interactions. researchgate.net Theoretical studies using classical MD simulations face a significant challenge due to the enormous number of possible HP-β-CD isomers—over two million—which makes simulating every possibility impractical. acs.orgcellulosechemtechnol.roresearchgate.net

To manage this complexity, researchers often generate an ensemble of simulations guided by experimentally determined distributions of isomers, for instance, from mass spectrometry data. cellulosechemtechnol.roresearchgate.net This allows for the creation of a representative set of HP-β-CD structures for simulation. cellulosechemtechnol.ro A common technique combined with these simulations is the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method, which is used to estimate the free energies of binding between HP-β-CD and various guest molecules. acs.org Studies have shown that binding affinity generally improves with an increased degree of substitution of the hydroxypropyl side chains. acs.orgresearchgate.net For example, simulations of HP-β-CD with guest molecules like ibuprofen (B1674241) and ketoprofen (B1673614) have demonstrated that acceptable accuracy in binding free energy calculations can be achieved using ensembles generated from approximately 40 different isomers. cellulosechemtechnol.roresearchgate.net

Table 1: Guest Molecules Studied in All-Atom MD Simulations with HP-β-CD This table is interactive. Click on the headers to sort.

| Guest Molecule | Scientific Context |

|---|---|

| Ibuprofen | Investigating binding free energy accuracy with ensemble simulations. cellulosechemtechnol.roresearchgate.net |

| Ketoprofen | Studying the effect of isomer distribution on binding calculations. cellulosechemtechnol.roresearchgate.net |

| Cholesterol | Elucidating the removal mechanism in Niemann-Pick disease type C. nih.gov |

| Nimesulide | Analyzing the therapeutic advantages of complexation. researchgate.net |

| Silibinin | Investigating molecular interactions within the complex. researchgate.net |

| Alpha-mangostin | Revealing encapsulation details through simulation. researchgate.net |

Standard MD simulations can sometimes get trapped in local energy minima, failing to explore the entire conformational landscape of a complex molecule like HP-β-CD. Replica Exchange Molecular Dynamics (REMD) is an enhanced sampling technique designed to overcome this limitation. chemrxiv.orgfu-berlin.de In REMD, multiple simulations of the system (replicas) are run in parallel at different temperatures. chemrxiv.org Periodically, the conformations between adjacent temperatures are swapped, allowing the system to overcome high energy barriers at higher temperatures and sample a broader range of conformations. nih.govaip.org

REMD simulations have been instrumental in investigating the conformational changes of HP-β-CD, particularly concerning the number and position of hydroxypropyl substituents. nih.gov Research has focused on comparing single-sided substitutions (at the O6 position, termed 6-HPβCDs) and double-sided substitutions (at both O2 and O6 positions, termed 2,6-HPβCDs). These studies have revealed that the glucose subunits in both types of substituted HP-β-CDs are less likely to flip compared to unsubstituted β-cyclodextrin. A key finding is that the hydroxypropyl groups can occasionally block the hydrophobic cavity, which could hinder the inclusion of guest molecules. This self-closure is more probable in HP-β-CDs with a higher number of substituents and is even more pronounced in double-sided substituted variants. nih.gov Based on conformational analyses, including measurements of structural distortion and the radius of gyration, 6-HPβCDs with three or four hydroxypropyl groups have been identified as potentially the most suitable structures for guest encapsulation. nih.gov

Table 2: Key Findings from REMD Conformational Studies of HP-β-CD This table is interactive. Click on the headers to sort.

| Finding | HP-β-CD Variant | Significance |

|---|---|---|

| Lower glucose subunit flipping | 6-HPβCDs and 2,6-HPβCDs | Increased structural stability compared to native β-CD. nih.gov |

| Occasional cavity blockage | Highly substituted HP-β-CDs | Potential hindrance to drug inclusion. nih.gov |

| Higher probability of blockage | Double-sided (2,6-HPβCDs) | The position of substitution significantly impacts cavity accessibility. nih.gov |

| Most suitable for encapsulation | 6-HPβCDs with 3-4 substitutions | Optimal balance of flexibility and open cavity for guest binding. nih.gov |

The accuracy of MD simulations is heavily dependent on the quality of the force field, which is a set of parameters that defines the potential energy of the system. Given the structural diversity of HP-β-CD, developing a robust force field that can accurately model all possible isomers is a significant challenge. acs.orgnih.gov Researchers have worked on creating general force fields compatible with established ones like GLYCAM06 and CHARMM. acs.orgaip.orgnih.gov

The approach often involves generating parameters for individual substituted side chain units, which can then be combined to construct any of the possible isomers. aip.org For instance, to ensure compatibility with the GLYCAM06 force field, partial charges for the hydroxypropyl side chains can be derived using the Restrained Electrostatic Potential (RESP) fitting procedure at the HF/6-31G* level of theory. aip.org Similarly, force fields have been developed for use with the CHARMM force field. One approach uses the CHARMM general force field (CGenFF) program by analogy, while another adjusts charges to comply with the ADD (a force field for sugars and polyols) description for carbohydrates. nih.gov These specialized force fields are crucial for enabling more realistic and accurate simulations of HP-β-CD inclusion complexes, which is vital for both therapeutic applications and general drug formulation research. cellulosechemtechnol.roaip.org

Quantum Mechanical and Hybrid Computational Methods

While MD simulations based on classical mechanics are powerful, quantum mechanical (QM) methods are required for a more accurate description of electronic effects, such as charge transfer and polarization, which are important in host-guest interactions. Hybrid methods combine the accuracy of QM for a critical part of the system with the efficiency of molecular mechanics (MM) for the remainder.

Semiempirical quantum methods, such as PM3 (Parametric Method 3), offer a computationally less expensive alternative to higher-level QM methods like density functional theory (DFT). nih.gov These methods use parameters derived from experimental data to simplify the complex equations of quantum mechanics. nih.gov Historically, methods like AM1 and PM3 were the first to be applied to cyclodextrin (B1172386) complexes due to their computational efficiency. nih.gov

In the context of HP-β-CD research, the PM3 method has been used to refine the binding energy values of inclusion complexes initially modeled with molecular docking. aip.org For example, in a study of the interaction between HP-β-CD and hydroxychloroquine, the complex structure with the highest binding energy from docking was further optimized using PM3 calculations. This provided refined interaction energies both in a vacuum and in an implicit solvation model, confirming the formation of a stable inclusion complex. aip.org The PM3 method helps to establish the equilibrium molecular geometry and identify the driving forces, such as hydrogen bonds, that stabilize the supramolecular structure. cellulosechemtechnol.ro

Molecular docking is a computational technique used to predict the preferred orientation and conformation (the "binding mode") of one molecule when it binds to another. nih.gov It is widely used to study how a guest molecule fits inside the cavity of a host like HP-β-CD. The process involves sampling a large number of possible conformations and scoring them based on their binding affinity. researchgate.net

Docking simulations have been essential in predicting the most likely configurations of HP-β-CD inclusion complexes. nih.gov For instance, AutoDock Vina has been used to determine the orientation of the guest molecule clausenidin (B14091337) within the HP-β-CD cavity. nih.gov In studies involving the complexation of HP-β-CD with cholesterol, molecular docking was used to explore various binding modes for both 1:1 and 2:1 complexes. acs.orgnih.gov For the 2:1 complexes, docking helped to assess four different orientations of the two HP-β-CD molecules: head-to-head (HH), head-to-tail (HT), tail-to-head (TH), and tail-to-tail (TT), revealing that the HT and HH dimers have a higher binding affinity for cholesterol. acs.orgnih.gov These predictions are often the starting point for more computationally intensive simulations, such as all-atom MD or QM calculations, to further refine and validate the binding modes. aip.org

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound (HP-β-CD) |

| 5-flucytosine |

| Acetophenone |

| Alpha-mangostin |

| Benzoic acid |

| Benzene |

| Capsaicin |

| Carbamazepine |

| Cholesterol |

| Clausenidin |

| Dopamine (B1211576) |

| Hydroxychloroquine |

| Ibuprofen |

| Ketoprofen |

| Nimesulide |

| Nitrobenzene |

| p-Nitrophenol |

| Pipemidic acid |

| Serotonin |

Combined Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches

Combined Quantum Mechanics/Molecular Mechanics (QM/MM) approaches offer a powerful computational tool for studying the intricate details of this compound (HP-β-CD) systems. This hybrid method allows for a high-level quantum mechanical treatment of a specific region of interest, such as the guest molecule and the immediate atoms of the cyclodextrin cavity, while the remainder of the large cyclodextrin molecule and the surrounding solvent are treated with more computationally efficient molecular mechanics force fields. mdpi.comnih.govyoutube.com This partitioning enables the accurate investigation of electronic effects, such as polarization and charge transfer, which are crucial for understanding the nature of host-guest interactions, without the prohibitive computational cost of a full quantum mechanical calculation on the entire system. mdpi.comnih.gov

The QM/MM potential energy of the system is composed of three main terms: the energy of the QM region, the energy of the MM region, and the interaction energy between the QM and MM regions. youtube.com The interaction term is critical and typically includes electrostatic and van der Waals components. youtube.com Special consideration is required when a covalent bond exists between the QM and MM regions, often addressed using link atoms or other sophisticated schemes. youtube.com

Several studies have employed QM/MM methods to investigate cyclodextrin complexes. For instance, these methods have been used to refine the understanding of intermolecular forces that stabilize such complexes, including hydrogen bonding, van der Waals interactions, and dipole-dipole interactions, which are often not captured with sufficient accuracy by purely classical molecular mechanics. mdpi.com The choice of the QM level of theory is crucial, with Density Functional Theory (DFT) methods, particularly those including dispersion corrections (e.g., B3LYP-D3), being favored for their accuracy in describing non-covalent interactions in cyclodextrin complexes. mdpi.com Semi-empirical methods like PM6 and PM7 are also used, often for initial geometry optimizations before applying a higher level of theory. mdpi.com

The application of QM/MM methods to HP-β-CD systems allows for a detailed analysis of how the hydroxypropyl substitutions influence the electronic properties of the cavity and, consequently, the binding of guest molecules. This approach provides insights that are complementary to purely experimental methods and classical molecular dynamics simulations.

Theoretical Prediction of Binding Energies and Free Energies of Binding

The theoretical prediction of binding energies and free energies of binding for HP-β-CD inclusion complexes is a central goal of computational studies, as it provides a direct measure of the stability of the complex. Various computational methods are employed to estimate these thermodynamic quantities, ranging from relatively fast molecular mechanics-based approaches to more rigorous but computationally intensive techniques.

One of the most common methods is the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) approach. researchgate.netchemrxiv.orgaau.dkchemrxiv.org This method combines molecular mechanics energy calculations with a continuum solvation model to estimate the free energy of binding. researchgate.netaau.dk Studies have shown that MM/GBSA can provide reliable predictions for the relative binding affinities of different guest molecules to HP-β-CD. aau.dk For example, research on the inclusion complexes of various nonsteroidal anti-inflammatory drugs (NSAIDs) with HP-β-CD has demonstrated a good correlation between experimentally determined stability constants and computationally predicted binding free energies. nih.gov Similarly, studies on steroid complexes with HP-β-CD have shown that the MM/GBSA method can reliably predict binding free energies with a high correlation coefficient when compared to experimental data from phase solubility studies. aau.dk

Another approach involves the use of the three-dimensional reference interaction site model (3D-RISM) theory. nih.govnih.gov This statistical-mechanical method can predict the binding free energy and the most probable binding modes of a guest molecule within the HP-β-CD cavity. nih.govnih.gov

More rigorous methods, such as free energy perturbation (FEP) and thermodynamic integration (TI), can also be used to calculate absolute binding free energies. nih.gov These methods involve alchemical transformations where a ligand is gradually "disappeared" from the solvent and the binding pocket, allowing for the calculation of the free energy difference between the bound and unbound states. nih.gov While computationally demanding, these methods are considered among the most accurate for predicting binding affinities.

The accuracy of these predictions is highly dependent on the force field used to describe the system, the sampling of conformational space, and the treatment of solvation effects. researchgate.netchemrxiv.orgchemrxiv.org For HP-β-CD, the large number of possible isomers due to the random substitution of hydroxypropyl groups presents a significant challenge for theoretical studies. researchgate.netchemrxiv.orgchemrxiv.orgchemrxiv.org To address this, some studies have developed force fields compatible with all possible isomers and have used ensembles of simulations with different isomers to obtain more accurate free energies of binding. researchgate.netchemrxiv.orgchemrxiv.orgchemrxiv.org

| Guest Molecule | Computational Method | Predicted ΔGbind (kcal/mol) | Experimental ΔGbind (kcal/mol) | Reference |

|---|---|---|---|---|

| Ibuprofen | MM/GBSA | - | - | researchgate.net |

| Ketoprofen | MM/GBSA | - | - | researchgate.net |

| Cholesterol | MM/GBSA | -15.4 ± 3.1 (for native β-CD) | -3.3 | chemrxiv.org |

| Trichloroethylene | BLYP-D4/def2-SVP-gCP | -5.02 | - | researchgate.net |

| Hydrocortisone | MM/GBSA | - | - | aau.dk |

| Dexamethasone | MM/GBSA | - | - | aau.dk |

| Prednisolone | MM/GBSA | - | - | aau.dk |

| 6α-methylprednisolone | MM/GBSA | - | - | aau.dk |

Computational Studies on Conformational Dynamics and Cavity Behavior

Computational studies, particularly molecular dynamics (MD) simulations, are invaluable for understanding the conformational dynamics and the behavior of the cavity of this compound (HP-β-CD). mdpi.comnih.govresearchgate.netmdpi.com These simulations provide a detailed, atomistic view of the flexibility of the HP-β-CD molecule and how the hydroxypropyl substituents influence its structure and function.

MD simulations have revealed that the substitution of hydroxypropyl groups significantly affects the conformational landscape of the β-cyclodextrin macrocycle. nih.govresearchgate.net The location and number of these substitutions play a crucial role. For instance, substitutions at the O2 positions of the glucose units tend to widen the entrance to the cavity at the secondary hydroxyl rim. nih.govresearchgate.net These groups, however, can be dynamically more restricted due to the formation of hydrogen bonds with the glucose units. nih.gov In contrast, hydroxypropyl groups at the O6 positions are generally more flexible. nih.gov

Replica exchange molecular dynamics (REMD) simulations have been employed to investigate the conformational changes in HP-β-CD with varying degrees of substitution. mdpi.com These studies have shown that the glucose subunits in HP-β-CD are less likely to flip compared to the parent β-cyclodextrin. mdpi.com A key finding from these simulations is that the hydroxypropyl groups can occasionally block the hydrophobic cavity, which could hinder the inclusion of guest molecules. mdpi.comnih.govresearchgate.net This self-closure of the cavity is more probable in HP-β-CDs with a higher number of substitutions and is particularly prevalent in derivatives with substitutions on both the primary and secondary rims. mdpi.comnih.govresearchgate.net

The shape of the HP-β-CD cavity is also a subject of computational investigation. The circularity of the cavity, a parameter that describes its deviation from a perfect circle, can be calculated from simulation trajectories. mdpi.comnih.gov Studies have shown that the native β-cyclodextrin exhibits lower circularity, indicating greater conformational flexibility, while certain HP-β-CD derivatives, particularly those with a moderate number of single-sided substitutions, maintain a more defined conical shape, which is considered ideal for guest encapsulation. mdpi.comnih.gov

The interaction with different solvents also influences the conformational dynamics. Simulations have been used to study the structure of HP-β-CD complexes in various solvent environments, providing insights into how the solvent modulates the binding process. mdpi.com

| Computational Method | Key Finding | Reference |

|---|---|---|

| Molecular Dynamics (MD) | Substitutions at O2 positions widen the cavity entrance but are dynamically restricted. Substitutions at O6 positions are more flexible. | nih.govresearchgate.net |

| Replica Exchange Molecular Dynamics (REMD) | Glucose subunits in HP-β-CD are less prone to flipping compared to β-CD. | mdpi.com |

| REMD | Hydroxypropyl groups can temporarily block the cavity, with the probability increasing with the degree of substitution and double-sided substitution. | mdpi.comnih.govresearchgate.net |

| REMD | HP-β-CDs with three and four single-sided substitutions (6-HPβCDs) are suggested to be the most suitable for guest encapsulation based on conformational analysis. | mdpi.comnih.gov |

| MD | The structure and properties of HP-β-CD complexes are influenced by the solvent environment. | mdpi.com |

Applications of 2 Hydroxypropyl Beta Cyclodextrin in Advanced Materials Science

Development of Cyclodextrin-Based Polymers and Adsorbents

The polymerization of 2-Hydroxypropyl-beta-cyclodextrin creates materials with enhanced capabilities for controlled release and environmental remediation. These polymers retain the fundamental inclusion-forming characteristic of the cyclodextrin (B1172386) monomer while offering improved stability and functionality. nih.gov

Polymeric Materials for Controlled Release and Separation

Polymers based on this compound have been engineered to create sophisticated drug delivery systems and separation technologies. mdpi.com These polymers can be designed to be either hydrophilic or hydrophobic, influencing their application. For instance, hydrophilic polymers are suited for immediate-release formulations, while hydrophobic versions can be used for sustained release of water-soluble drugs. mdpi.com

The synthesis of these polymers often involves crosslinking HP-β-CD with agents like succinic anhydride (B1165640) or hexamethylene diisocyanate. mdpi.commdpi.com This process results in nanoparticles that can encapsulate therapeutic agents. mdpi.com Research has demonstrated that these polymeric nanoparticles can significantly prolong the release time of encapsulated drugs compared to standard suspensions. nih.gov For example, a study on the fumigant dimethyl disulfide (DMDS) showed that its encapsulation within HP-β-CD extended its efficacy duration by approximately two-fold. nih.gov

| Polymer System | Cross-linker | Application | Key Finding |

| HP-β-CD Polymer | Succinic Anhydride, Hexamethylene Diisocyanate | Drug Delivery | Forms biodegradable nanoparticles for drug encapsulation. mdpi.commdpi.com |

| HP-β-CD/PLGA | Emulsified Solvent Volatilization | Ocular Drug Delivery | Prolongs drug release time up to three times longer than suspensions. nih.gov |

| DMDS@HP-β-CD | - | Controlled Release Fumigant | Efficacy duration was about two times longer than unformulated DMDS. nih.gov |

Adsorbent Design for Specific Chemical Species (e.g., Ibuprofen (B1674241) from Wastewater)

The unique structure of this compound makes it an effective component in adsorbents designed for environmental remediation. HP-β-CD-based polymers have shown promise in removing organic pollutants, such as ibuprofen, from wastewater. nih.govnih.gov

An immobilized polyvinyl alcohol/HP-β-CD adsorbent, prepared through solution blending and glutaraldehyde (B144438) treatment, has been successfully used for this purpose. nih.gov The process is straightforward, and the adsorbent can be easily regenerated through a simple soaking procedure. nih.gov Another approach involves the use of β-cyclodextrin nanosponge (β-CD-M), which demonstrates high adsorption capacity for ibuprofen. nih.gov The interaction between ibuprofen and HP-β-CD in these systems has been confirmed through techniques like NMR and fluorescence spectroscopy, which show changes in the spectral properties of ibuprofen upon complexation. capes.gov.br

| Adsorbent Material | Target Pollutant | Key Feature | Adsorption Finding |

| Immobilized Polyvinyl Alcohol/HP-β-CD | Ibuprofen | Simple preparation and regeneration. nih.gov | Effectively removes ibuprofen from pharmaceutical wastewater. nih.gov |

| β-Cyclodextrin Nanosponge (β−CD−M) | Ibuprofen | Structural flexibility for efficient adsorption. nih.gov | High adsorption capacity and efficient desorption with methanol. nih.gov |

| 2-hydroxypropyl-β-Cyclodextrin polymers | Ibuprofen | - | Adsorption capacity of 87.50 mg/g. nih.gov |

Biomimetic Catalysis and Enzyme Mimicry

The ability of this compound to form inclusion complexes has led to its use in biomimetic catalysis, where it mimics the function of enzymes. By providing a microenvironment that can selectively bind substrates, HP-β-CD can facilitate and accelerate chemical reactions.

This compound Polymers as Mimetic Enzymes